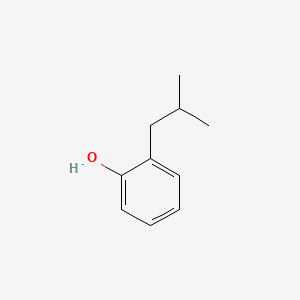

2-Isobutylphenol

Description

Significance of Phenolic Compounds in Organic Synthesis and Industrial Chemistry

Phenolic compounds are integral to both organic synthesis and industrial chemistry due to their versatile reactivity and the unique properties conferred by the hydroxyl group attached to an aromatic ring researchgate.netresearchgate.netopenresearchlibrary.org. They serve as fundamental building blocks and intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers researchgate.netopenresearchlibrary.orgontosight.ainiscpr.res.in. Industrially, phenols and their derivatives are crucial components in the production of resins, antioxidants, disinfectants, fragrances, and flavors ontosight.ai. Their inherent chemical properties, such as acidity and the ability to form radicals, are directly linked to significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, making them valuable in medicinal chemistry and the food industry researchgate.netopenresearchlibrary.orgniscpr.res.in. The ongoing search for efficient synthesis methods and accurate analytical techniques for phenolic compounds underscores their sustained importance across various scientific and industrial sectors researchgate.netopenresearchlibrary.org.

Overview of Research Trajectories for Alkylphenols

Research into alkylphenols has evolved significantly over time. Early investigations primarily focused on their synthesis, often employing Friedel-Crafts alkylation reactions to introduce alkyl chains onto the phenol (B47542) ring cdnsciencepub.com. Their utility as monomers in the production of phenolic resins and as stabilizers or antioxidants in various materials also formed a major research focus cdnsciencepub.commdpi.com. More contemporary research trajectories have expanded to explore alkylphenols in catalysis, materials science, and as key intermediates in the synthesis of specialty chemicals and pharmaceuticals researchgate.netresearchgate.netoup.comresearchgate.net. Concurrently, environmental studies have highlighted concerns regarding the persistence and potential endocrine-disrupting effects of certain alkylphenols and their ethoxylates, prompting research into their environmental fate and the development of greener alternatives mdpi.comalkylphenol.orgmarkwideresearch.comresearchgate.net. Biotechnological approaches, such as the use of enzymes for the synthesis of phenolic esters, also represent a growing area of research aimed at sustainable chemical production mdpi.com.

Position of 2-Isobutylphenol within Advanced Chemical Research Paradigms

This compound, also known as 2-(2-methylpropyl)phenol, occupies a distinct position within advanced chemical research, primarily as a synthetically useful intermediate and a compound whose formation and properties are studied in various reaction systems. Its chemical structure, featuring an isobutyl group at the ortho position of the phenol ring, influences its reactivity and physical characteristics.

Synthesis and Characterization: Several synthetic routes have been employed to obtain this compound, often yielding it alongside its para isomer. One classical method involves the Fries rearrangement of phenyl isobutyrate using anhydrous aluminum chloride, followed by reduction of the resulting hydroxy-isobutyrophenones. This approach can yield this compound with reported yields of approximately 55% cdnsciencepub.com. Another significant research avenue involves the alkylation of phenol with tert-butyl alcohol in supercritical water, which can produce this compound as an anti-Markovnikov product, alongside other isomers researchgate.netresearchgate.netoup.com. Direct isobutylation of phenol using isobutylene (B52900) and an acid catalyst is also a common industrial and research method vulcanchem.com.

The characterization of this compound is well-established through various spectroscopic techniques, which are critical for its identification and purity assessment in research settings. Data from ¹³C Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are readily available, providing detailed structural information nih.govspectrabase.comnih.gov.

Research Applications: this compound serves as a valuable intermediate in organic synthesis. It is employed in the preparation of various organic compounds, including those for the fragrance and flavor industries ontosight.aismolecule.com. Its utility extends to being a precursor in the synthesis of more complex molecules, such as derivatives related to non-steroidal anti-inflammatory drugs (NSAIDs), like 2-(p-isobutylphenyl)propionic acid oup.comoup.com. Furthermore, it has been identified as a product in the degradation pathways of certain pharmaceuticals, such as ibuprofen (B1674241), highlighting its relevance in environmental chemistry and drug metabolism studies mdpi.comresearchgate.net. Research into catalytic processes, particularly those involving supercritical water, has also noted the formation of this compound, contributing to the understanding of phenol alkylation mechanisms researchgate.netresearchgate.netoup.com.

Data Tables

The following tables summarize key data pertaining to this compound, drawn from various research findings.

Table 1: Synthesis Methods and Yields for this compound

| Synthesis Method | Key Reagents/Conditions | Reported Yield (%) | Citation(s) |

| Fries rearrangement of phenyl isobutyrate followed by reduction | Anhydrous AlCl₃, then Clemmensen reduction | ~55% | cdnsciencepub.com |

| Phenol alkylation with tert-butyl alcohol in supercritical water | Supercritical water (673 K), tert-butyl alcohol | Not specified for 2-isomer; overall alkylphenols 83.1% (ortho/para ratio > 20) | researchgate.netresearchgate.netoup.com |

| Electrochemical reduction of p-isobutylacetophenone in presence of CO₂ | DMF, Hg pool cathode, constant current density, 2.0 F/mol (Yield for precursor 2-hydroxy-2-(p-isobutylphenyl)propionic acid) | 85% | oup.comoup.com |

| Isobutylation of Phenol | Isobutylene, acid catalyst (e.g., H₃PO₄), 80–120°C | Not specified | vulcanchem.com |

Table 2: Spectroscopic Characterization of this compound

| Spectroscopic Technique | Data Source / Availability | Key Information | Citation(s) |

| ¹³C NMR | SpectraBase (Wiley) | Comprehensive ¹³C NMR spectral data is available for identification and structural elucidation. | nih.govspectrabase.com |

| GC-MS | NIST Mass Spectrometry Data Center | Mass spectra obtained via Gas Chromatography-Mass Spectrometry are documented. Top peaks observed at m/z: 107, 150, 108. | nih.gov |

| IR | SpectraBase (Wiley) | Vapor Phase Infrared (IR) spectra are available, providing information on functional group vibrations. | nih.govspectrabase.comnih.gov |

Table 3: Key Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Characteristic phenolic odor |

| Boiling Point | 218-220 °C (at atmospheric pressure) |

| Melting Point | 44-46 °C |

| Solubility | Slightly soluble in water; highly soluble in organic solvents (e.g., ethanol, ether) |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIDBGJMFKNGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067601 | |

| Record name | Phenol, (2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4167-75-3, 31195-95-6 | |

| Record name | 2-(2-Methylpropyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4167-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031195956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, (2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-methylpropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG4PCJ3E5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Isobutylphenol

Catalytic Synthesis Approaches

The alkylation of phenol (B47542) with isobutylene (B52900) or tert-butyl alcohol is a common route to produce 2-isobutylphenol. Catalysis plays a crucial role in directing the selectivity towards the ortho position and improving reaction efficiency.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysts, such as aluminum phenoxides and Lewis acids, have been employed for the selective ortho-alkylation of phenols. These catalysts often facilitate the formation of a complex that directs the incoming alkyl group to the ortho position due to steric and electronic interactions. For instance, aluminum triphenolate (Al(OPh)₃) has been identified as a highly effective catalyst for the ortho-alkylation of phenol with isobutylene, a process that is industrially significant ripi.ir. The mechanism involves the formation of a strong acid complex between the catalyst, phenol, and the olefin, leading to electrophilic substitution predominantly at the ortho position ripi.ir.

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysts offer advantages in terms of separation and recyclability. Various solid catalysts, including zeolites, acidic ion-exchange resins, aluminum oxides, and hydrotalcite-derived materials, have been investigated for phenol alkylation ripi.irresearchgate.net. For example, sulfonic acid-functionalized mesoporous zeolites have shown promise in the alkylation of phenol with tert-butyl alcohol, achieving high conversion and selectivity towards para-tert-butylphenol, although ortho-selectivity can also be influenced by catalyst design and reaction conditions researchgate.net. Studies on zeolites like H-AlMCM-41 have demonstrated that they can catalyze the vapor-phase alkylation of phenol with tert-butyl alcohol, yielding p-tert-butyl phenol as the major product with high selectivity researchgate.net. The performance of these catalysts is often linked to their acid-base properties, with modifications like potassium exchange on Beta-zeolite shown to decrease conversion but increase ortho-alkylation selectivity researchgate.netmdpi.com.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound, focusing on reducing waste, minimizing hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Systems

Solvent-free reaction systems represent a green approach by eliminating the need for organic solvents, thereby reducing environmental impact and simplifying product isolation. While specific examples for this compound synthesis in entirely solvent-free systems are less detailed in the provided snippets, the general trend in organic synthesis favors solvent-free or reduced-solvent methodologies where feasible chemistrydocs.com.

Reactions in Supercritical Fluids, with Emphasis on Supercritical Water

Supercritical fluids, particularly supercritical water (SCW), offer a promising environmentally friendly medium for chemical synthesis. The alkylation of phenol with tert-butyl alcohol to produce this compound has been investigated in supercritical water, often without the need for an external catalyst chemistrydocs.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. In these studies, the dehydration of tert-butyl alcohol to isobutene, followed by reaction with phenol, leads to alkylated products, including this compound chemistrydocs.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. It has been observed that the hydroxy group of phenol plays a role in the reaction mechanism, and increasing water density can enhance the formation of both this compound and 4-tert-butylphenol (B1678320) researchgate.netresearchgate.netresearchgate.netresearchgate.net. The reaction proceeds via an anti-Markovnikov addition of isobutene to phenol, with the hydroxy group participating in the process chemistrydocs.comresearchgate.netresearchgate.netepdf.pub. Supercritical water acts as both a solvent and a reaction medium, facilitating the reaction under high temperature and pressure conditions, which can accelerate both dehydration and alkylation steps researchgate.netresearchgate.net.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as reduced reaction times, increased yields, and improved purity compared to conventional heating methods google.comresearchgate.net. The application of microwave technology can enhance the efficiency of reactions involving phenols. For instance, microwave-assisted organic synthesis has been successfully employed for the alkylation of phenols and related compounds researchgate.netresearchgate.netscirp.org. While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided literature, related syntheses demonstrate its potential. The synthesis of 2-(4-isobutylphenyl) propanoyl chloride, a compound structurally related to ibuprofen (B1674241), has been reported as a rapid and green method using microwave irradiation google.com. Similarly, microwave-assisted protocols have yielded related heterocyclic compounds in high yields researchgate.netmdpi.com. These advancements suggest that microwave irradiation could be a valuable technique for optimizing the synthesis of this compound and its derivatives, potentially by accelerating reaction rates and minimizing side product formation.

Atom Economy and Process Efficiency Considerations

The traditional Boots synthesis of ibuprofen, for example, exhibited a low atom economy of approximately 40% ugal.roresearchgate.netslideshare.net. In contrast, more streamlined "green" synthesis routes, such as the BHC method, have achieved significantly higher atom economies, around 77.4% ugal.roresearchgate.netscribd.com. These improvements are often realized through a reduction in the number of synthetic steps, efficient catalyst utilization, and solvent recycling ugal.roaidic.it. For this compound, optimizing synthetic routes to maximize atom economy would involve selecting reactions that incorporate the majority of reactant atoms into the final product, such as addition reactions or well-designed multi-component reactions scranton.edursc.org. Process efficiency also encompasses factors like reaction time, energy consumption, and ease of purification, all of which are positively impacted by methods like microwave-assisted synthesis and optimized catalytic processes.

Novel Synthetic Routes and Precursors

Friedel-Crafts Alkylation and Acylation as Precursor Steps

Friedel-Crafts reactions, including alkylation and acylation, are cornerstone methodologies for introducing alkyl and acyl groups onto aromatic rings, making them relevant for the synthesis of this compound and its precursors ontosight.aiechemi.comlibretexts.orgpw.livebyjus.com.

Friedel-Crafts Alkylation: This reaction involves the electrophilic substitution of an aromatic ring with an alkyl halide or alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) pw.live. While effective for introducing alkyl groups, Friedel-Crafts alkylation can suffer from issues like polyalkylation and carbocation rearrangement, which can lead to a mixture of isomeric products libretexts.orgpw.livegoogle.com. For example, the direct alkylation of phenol with isobutylene using catalysts like aluminum phenoxide can lead to ortho-substituted phenols, but selectivity can be a challenge google.comwhiterose.ac.uk.

Friedel-Crafts Acylation: In contrast, Friedel-Crafts acylation, which uses acyl halides or anhydrides with a Lewis acid catalyst, introduces an acyl group (R-C=O) onto the aromatic ring byjus.com. This reaction is generally more controlled than alkylation, as the resulting acylium ion is resonance-stabilized and does not undergo rearrangement, leading to greater regioselectivity libretexts.orgbyjus.com. The acylation of isobutylbenzene (B155976) with acetic anhydride (B1165640) and AlCl₃ to form p-isobutylacetophenone is a key step in some ibuprofen syntheses google.comgoogle.comcentral.edumedicilon.com. This p-isobutylacetophenone can then be further modified through reduction and other steps to yield the desired isobutylphenyl structure. The reaction of phenol itself with acylating agents often proceeds via the Fries rearrangement , as direct acylation of phenol can be complicated by the reactivity of the hydroxyl group with the catalyst echemi.comsigmaaldrich.com.

Rearrangement Reactions in the Formation of this compound

Rearrangement reactions play a crucial role in several synthetic pathways leading to this compound.

Fries Rearrangement: A prominent route involves the Fries rearrangement of phenyl isobutyrate sigmaaldrich.comcdnsciencepub.comcdnsciencepub.comresearchgate.net. In this process, phenyl isobutyrate is treated with a Lewis acid catalyst, typically AlCl₃. The reaction results in the migration of the isobutyryl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho- and para-hydroxy-isobutyrophenones.

Fries Rearrangement of Phenyl Isobutyrate:

| Conditions | Product Distribution (Yields) | References |

|---|---|---|

| Anhydrous AlCl₃, 140 °C | 2-hydroxy-isobutyrophenone (40%), 4-hydroxy-isobutyrophenone (11%) | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

These hydroxy-isobutyrophenone intermediates can then be reduced, for example, via the Clemmensen reduction or related methods, to afford the corresponding isobutylphenols. The reduction of 2-hydroxy-isobutyrophenone yields this compound, while the reduction of 4-hydroxy-isobutyrophenone yields 4-isobutylphenol (B1593399) cdnsciencepub.comcdnsciencepub.com.

Reduction of Hydroxy-isobutyrophenones:

| Intermediate | Reduction Method (Example) | Product | Yield | References |

|---|---|---|---|---|

| 2-hydroxy-isobutyrophenone | Clemmensen reduction | This compound | 55% | cdnsciencepub.com |

Other Rearrangements: Another pathway mentioned involves the rearrangement of methylallylphenyl ether, followed by catalytic reduction, to produce this compound psu.edu. This type of rearrangement, likely a Claisen rearrangement of an allyl ether, is a well-established method for C-alkylation of phenols.

Multi-component Reaction Strategies for Derivatives

Multi-component reactions (MCRs) represent a powerful strategy in modern organic synthesis, enabling the formation of complex molecules in a single step from three or more starting materials rsc.org. These reactions are highly valued for their efficiency, often leading to high atom economy and reduced waste generation, aligning with the principles of green chemistry rsc.org. MCRs typically avoid intermediate isolation and purification steps, thereby streamlining synthetic processes. While specific MCR strategies directly targeting this compound are not detailed in the provided literature, the general applicability of MCRs for constructing substituted aromatic compounds and their derivatives suggests their potential for creating diverse libraries of this compound analogs. Such approaches could offer novel, efficient, and sustainable routes to functionalized phenols.

Compound List:

this compound

Phenol

Isobutylene

Methylallylphenyl ether

Methylallyl chloride

Phenyl isobutyrate

2-hydroxy-isobutyrophenone

4-hydroxy-isobutyrophenone

2-methoxy-isobutyrophenone

4-methoxy-isobutyrophenone

Isobutylbenzene

p-isobutylacetophenone

2-(4-isobutylphenyl) propanoyl chloride

2-(4-isobutylphenyl) propionic acid (Ibuprofen)

Sophisticated Spectroscopic and Chromatographic Characterization of 2 Isobutylphenol

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight of a compound, allowing for the unambiguous assignment of its elemental composition. For 2-isobutylphenol, the molecular formula is C₁₀H₁₄O.

Table 3.2.1: Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄O |

| Exact Monoisotopic Mass | 150.1045 Da |

Fragmentation pathways provide further structural confirmation by analyzing the characteristic fragment ions produced upon ionization. For this compound, typical fragmentation patterns would likely involve:

Loss of methyl radical (•CH₃): From the isobutyl group, yielding a fragment at m/z 135.

Alpha-cleavage: Cleavage adjacent to the aromatic ring on the isobutyl group, leading to fragments like the tropylium (B1234903) ion or related species, and the phenoxy fragment.

Loss of the entire isobutyl group (•C₄H₉): This would result in a fragment corresponding to the phenoxy cation (m/z 107).

Cleavage within the isobutyl chain: Producing smaller alkyl fragments.

Loss of the hydroxyl group: Leading to a fragment at m/z 132.

While HRMS is a powerful tool for molecular formula determination, specific experimental HRMS data and detailed fragmentation pathways for this compound were not extensively detailed in the provided literature snippets. General mentions of mass spectrometry analysis were present.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is crucial for identifying the presence of characteristic functional groups within a molecule by analyzing its absorption of infrared radiation at specific frequencies.

The FT-IR spectrum of this compound is expected to display absorption bands corresponding to its key functional groups: the phenolic hydroxyl group, the aromatic ring, and the aliphatic isobutyl substituent.

Table 3.3.1: Expected FT-IR Absorption Bands for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Phenolic) | 3200–3600 | Broad band, indicative of hydrogen bonding |

| Aromatic C-H Stretch | 3000–3100 | Peaks associated with C-H bonds on the ring |

| Aliphatic C-H Stretch | 2850–2970 | Bands from the isobutyl group (CH₃, CH₂, CH) |

| Aromatic C=C Stretch | 1450–1600 | Multiple bands characteristic of the benzene (B151609) ring |

| C-O Stretch (Phenolic) | 1200–1260 | Strong band associated with the C-O bond of phenol (B47542) |

| Aliphatic C-H Bend | 1350–1470 | Bending modes of the isobutyl group |

Specific experimental FT-IR data and detailed functional group analysis for this compound were limited in the provided search results. General mentions of FT-IR spectroscopy in the context of related chemical studies were noted.

Compounds Mentioned:

this compound

2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-ones

2-amino-6,7-dihydro derivatives

2,3,6,7-tetrahydro-2-imino tautomers

20t and 20c (referring to conformers of a pyrido[1,2-b]oxazine derivative)

Ethyl cis-4a,7-H-7-phenyl-8-cyano-2-oxo-2,3,4,4a,7,8-hexahydropyrido[1,2-

1,2-dihydroquinoline (B8789712)

1-Phenylprop-2-yn-1-ol

Stilbenes

4-Iodo-2-isobutylphenol

4,6-Dinitro-2-Isobutylphenol

2-Chloro-4,6-Bis(Ethylamino)-S-Triazine

Pentachloronitrobenzene

Hexachlorobenzene

Nocardiopsis alba GME22

Nocardiopsis alba GME01

Ganoderma boninense GMV

Plasmodium falciparum (3D7)

Tert-butyl alcohol

Isobutene

Phenol

Acetone

NH₄Cl

NaOH

PF₅

Fe-gallic acid MOF

CA 15-3

Lignin model compounds

Catechol

2-Isopropylphenol

2-cresol

2-propanol

n-propyl ether

i-propyl ether

Methanol

Trichloroethylene

CoCr₂O₄ (Spinel-type cobalt chromite)

Co₂GeO₄

BaCoP₂O₇

LiCoBO₃

2-Mercaptopyridine N-oxide sodium salt

Gallic acid

Methyl cellulose (B213188)

Hydroxyapatite/carbon nanotubes2-Mercaptopyridine N-oxide sodium salt

Gallic acid

Methyl cellulose

Hydroxyapatite/carbon nanotubes

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Isobutylphenol

Electrophilic Aromatic Substitution (EAS) Pathways

The reactivity of 2-isobutylphenol in electrophilic aromatic substitution (EAS) is dictated by the combined electronic and steric effects of the hydroxyl (-OH) and the 2-isobutyl group. The hydroxyl group is a potent activating group, donating electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity. wikipedia.org This effect is most pronounced at the ortho and para positions. The isobutyl group is a weak activating group through an inductive effect. chemistrysteps.com

Together, these groups strongly direct incoming electrophiles to the positions ortho and para to the hydroxyl group (positions 4 and 6). However, the isobutyl group at position 2 exerts significant steric hindrance, which can influence the regioselectivity of the substitution.

The general mechanism for EAS proceeds in two main steps:

Attack of the Electrophile : The π electrons of the activated aromatic ring attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. wikipedia.org

Key EAS reactions for this compound include:

Nitration : Reaction with nitric acid, typically in the presence of a sulfuric acid catalyst, introduces a nitro (-NO₂) group. The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com For highly activated rings like phenols, dilute nitric acid may be sufficient. quora.com The substitution is expected to occur primarily at the para position (4-nitro-2-isobutylphenol) due to the steric hindrance at the 6-position caused by the adjacent isobutyl group.

Halogenation : The introduction of a halogen (e.g., Br, Cl) occurs readily, often without a Lewis acid catalyst, due to the high activation of the ring by the hydroxyl group. wikipedia.orgchemistrysteps.com Polysubstitution can be a common side reaction. Again, the para-substituted product (4-halo-2-isobutylphenol) is generally favored over the ortho-product (6-halo-2-isobutylphenol).

Friedel-Crafts Alkylation and Acylation : While phenols can be challenging substrates for Friedel-Crafts reactions due to the coordination of the Lewis acid catalyst with the hydroxyl group's lone pairs, the reaction can proceed under specific conditions. stackexchange.comquora.com Acylation can occur on the ring (C-acylation) or at the hydroxyl group (O-acylation), with the latter often being the kinetically favored product. ucalgary.ca

| Reaction | Electrophile (E+) | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-2-isobutylphenol | 6-Nitro-2-isobutylphenol |

| Bromination | Br⁺ (from Br₂) | 4-Bromo-2-isobutylphenol | 6-Bromo-2-isobutylphenol |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-2-isobutylphenol | 6-Acyl-2-isobutylphenol |

Phenolic Hydroxyl Group Reactivity

O-Alkylation and O-Acylation Reactions

The lone pairs on the oxygen atom of the phenolic hydroxyl group make it a potent nucleophile, particularly after deprotonation to the phenoxide anion. This nucleophilicity is the basis for O-alkylation and O-acylation reactions.

O-Alkylation: This reaction, a variation of the Williamson ether synthesis, involves the reaction of the 2-isobutylphenoxide ion with an alkyl halide to form an ether. The mechanism is a typical Sₙ2 reaction. pharmaxchange.info

Deprotonation : A base (e.g., NaOH, K₂CO₃) removes the acidic proton from the hydroxyl group to form the 2-isobutylphenoxide anion.

Nucleophilic Attack : The phenoxide ion attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide and forming the ether (2-isobutylphenyl alkyl ether).

It is possible for C-alkylation to compete with O-alkylation, where the alkyl group attaches to the ring. However, O-alkylation is generally the kinetically favored pathway. pharmaxchange.inforesearchgate.net

O-Acylation: This reaction produces phenolic esters. It typically involves reacting this compound with an acylating agent like an acyl chloride or an acid anhydride (B1165640). ucalgary.ca The reaction can be catalyzed by either acid or base.

Base Catalysis : A base deprotonates the phenol (B47542), increasing its nucleophilicity for attack on the electrophilic carbonyl carbon of the acylating agent. ucalgary.ca

Acid Catalysis : An acid protonates the carbonyl oxygen of the acylating agent, increasing its electrophilicity.

Phase-transfer catalysis is an efficient method for achieving O-acylation of phenols, where a quaternary ammonium salt transfers the phenoxide anion from an aqueous phase to an organic phase containing the acyl chloride. lew.ro

Hydrogen Bonding Interactions and Solvent Effects

The hydroxyl group of this compound is both a hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom's lone pairs). This allows it to form intermolecular hydrogen bonds with other phenol molecules or with solvent molecules. The stability and nature of these hydrogen-bonded complexes are highly dependent on the solvent environment. researchgate.net

The binding free energy of hydrogen-bonded complexes is generally inversely proportional to the polarity and hydrogen-bonding ability of the solvent. researchgate.net

In non-polar, aprotic solvents (e.g., hexane, toluene), this compound molecules can readily form hydrogen-bonded dimers or oligomers. The intramolecular hydrogen bond energy is strongest in these environments.

In polar, protic solvents (e.g., water, ethanol), the solvent molecules compete effectively for hydrogen bonding with the phenol. The solvent can act as both a donor and an acceptor, solvating the hydroxyl group and disrupting phenol-phenol interactions.

In polar, aprotic solvents (e.g., DMSO, acetone), the solvent molecules are strong hydrogen bond acceptors. They will form strong hydrogen bonds with the phenolic proton, disrupting phenol-phenol interactions.

These solvent effects have a significant impact on the reactivity of this compound. For instance, in protic solvents, the solvation of the phenoxide ion can influence the ratio of O- vs. C-alkylation. pharmaxchange.info The ability of a solvent to stabilize or destabilize reaction intermediates through hydrogen bonding can alter reaction rates and pathways. nih.govcanada.ca

Isomerization and Rearrangement Processes

The most significant rearrangement process involving a derivative of this compound is the Fries rearrangement . This reaction involves the Lewis acid-catalyzed conversion of a phenolic ester—in this case, an O-acylated this compound like 2-isobutylphenyl acetate—into a mixture of ortho- and para-hydroxy aryl ketones. wikipedia.org

The mechanism is believed to proceed through the generation of an acylium carbocation (R-CO⁺), which then acts as an electrophile in an intramolecular electrophilic aromatic substitution reaction. byjus.comchemistrylearner.com

A Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester.

This complex rearranges, with the Lewis acid shifting to the phenolic oxygen, cleaving the C-O bond to release an acylium ion.

The acylium ion attacks the aromatic ring at the ortho (position 6) and para (position 4) positions.

The product distribution is highly dependent on reaction conditions. Low temperatures tend to favor the formation of the para-isomer (4-acyl-2-isobutylphenol), which is the kinetically controlled product. High temperatures favor the formation of the ortho-isomer (6-acyl-2-isobutylphenol), the thermodynamically controlled product, which is often stabilized by intramolecular hydrogen bonding (chelation). pw.live The use of non-polar solvents can also favor the ortho product. byjus.com

| Condition | Favored Product Position | Rationale |

|---|---|---|

| Low Temperature (<60°C) | Para | Kinetic control; lower activation energy for para attack. pw.live |

| High Temperature (>160°C) | Ortho | Thermodynamic control; ortho product stabilized by chelation. pw.live |

| Non-polar Solvent | Ortho | Favors intramolecular reaction pathway. byjus.com |

| Polar Solvent | Para | Favors intermolecular reaction pathway and solvation of intermediates. byjus.com |

Additionally, under harsh acidic conditions and high temperatures, alkylphenols themselves can undergo isomerization, involving the migration of the alkyl group around the ring. google.com

Oxidative Reactions and Radical Intermediates

Phenols, particularly those with alkyl substituents like this compound, are susceptible to oxidation. The initial step in many oxidative processes is the abstraction of the hydrogen atom from the phenolic hydroxyl group, which generates a phenoxy radical . nih.govnist.gov This radical is resonance-stabilized, with the unpaired electron delocalized over the oxygen atom and the ortho and para positions of the aromatic ring.

The formation of the 2-isobutylphenoxy radical can be initiated by various means, including enzymatic catalysts (e.g., peroxidases), chemical oxidants, or high-energy radiation. Once formed, these radicals are highly reactive intermediates that can undergo several subsequent reactions:

Radical Coupling : Two phenoxy radicals can couple to form dimers. This can occur in several ways (O-C, C-C coupling) leading to a variety of complex products, including biphenols and diphenoquinones.

Reaction with Oxygen : In the presence of molecular oxygen, the phenoxy radical can react to form a peroxyl radical. These intermediates can then participate in further reactions, leading to the formation of quinones and other oxygenated products.

The isobutyl group at the ortho position provides some steric hindrance, which can influence the stability of the radical and the regiochemistry of subsequent coupling reactions. Hindered phenols are often used as antioxidants because the resulting phenoxy radicals are relatively stable and less likely to propagate radical chain reactions. researchgate.net

Mechanistic Studies of this compound Transformations in Diverse Reaction Media

Mechanistic studies, often on analogous alkylphenol systems, highlight the critical role of the reaction medium in dictating reaction pathways and product selectivity.

In the context of phenol alkylation , the catalyst and solvent system determine whether O-alkylation or C-alkylation predominates. Studies using cation-exchange resins have shown that O-alkylation to form the phenolic ether is often the kinetically favored process at lower temperatures. researchgate.netpnnl.gov The thermodynamically more stable C-alkylated products are formed at higher temperatures, often via an intramolecular rearrangement of the initially formed ether. researchgate.netpnnl.gov The presence of water or other polar solvents can affect product selectivity by altering the solvation of intermediates and transition states.

For hydrogen bonding interactions , the choice of solvent is paramount. Quantitative studies using molecular balances in various solvents have demonstrated that H-bond energetics are significantly obscured by the perturbing effects of solvation. nih.gov For a molecule like this compound, a solvent's hydrogen-bond acceptor (HBA) and hydrogen-bond donor (HBD) properties will determine the extent to which it competes with intermolecular phenol-phenol interactions, thereby influencing reaction kinetics for processes where the hydroxyl group is involved. canada.ca

In rearrangement reactions like the Fries rearrangement, the solvent polarity directly influences the ortho/para product ratio. Non-polar solvents favor a tighter ion pair in the proposed intramolecular mechanism, leading to more ortho product, whereas polar solvents can solvate the separated acylium ion, favoring the intermolecular pathway that leads to the para product. byjus.com These findings underscore that a comprehensive understanding of this compound's reactivity requires careful consideration of the specific reaction medium in which transformations are conducted.

: Kinetics and Thermodynamics of this compound Reactions

The study of chemical kinetics and thermodynamics provides fundamental insights into the rates and feasibility of reactions involving this compound. While specific experimental data for many reactions of this compound remain limited in publicly available literature, a combination of theoretical calculations and analogous data from related compounds allows for a substantive discussion of its reactive behavior.

Thermodynamic Feasibility of this compound Formation and Reactions

Thermodynamic parameters dictate the spontaneity and equilibrium position of a chemical reaction. For this compound, key thermodynamic properties have been estimated through computational methods, providing a theoretical basis for understanding its stability and reactivity.

The standard Gibbs free energy of formation (ΔfG°), standard enthalpy of formation (ΔfH°), and other thermodynamic quantities offer a quantitative measure of the energy changes associated with the compound's formation from its constituent elements in their standard states. These values are crucial for predicting the direction of reactions and calculating equilibrium constants.

| Thermodynamic Property | Value | Unit | Method |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -11.33 | kJ/mol | Joback Calculated Property chemeo.com |

| Standard Enthalpy of Formation (gas) (ΔfH°gas) | -195.79 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 17.96 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 52.76 | kJ/mol | Joback Calculated Property chemeo.com |

One of the primary industrial reactions for the synthesis of this compound is the alkylation of phenol with isobutene. This reaction is reversible, and the distribution of isomers, including the ortho- (this compound) and para- (4-isobutylphenol) products, is governed by thermodynamic and kinetic factors. Initially, both ortho and para substitution occur at comparable rates, but over time, the isomer distribution can shift towards the thermodynamically more stable para isomer. researchgate.net The determination of equilibrium constants for this reaction system over a range of temperatures (50-125°C) underscores the importance of thermodynamics in controlling the final product composition. researchgate.net

Kinetics of this compound Reactions

The kinetics of a reaction describe its rate and the factors that influence it, such as concentration, temperature, and the presence of catalysts. For this compound, a key area of interest is its oxidation, which is relevant to its environmental fate and potential industrial applications.

The relationship between the rate of a reaction and temperature is described by the Arrhenius equation, which incorporates the activation energy (Ea) and the pre-exponential factor (A). The activation energy represents the minimum energy required for a reaction to occur.

| Parameter | Typical Value Range | Unit |

|---|---|---|

| Second-Order Rate Constant (k) | 10⁹ - 10¹⁰ | L mol⁻¹ s⁻¹ mdpi.com |

Note: The table presents a general range for substituted phenols due to the lack of specific experimental data for this compound.

The steric hindrance caused by the bulky isobutyl group at the ortho position can also play a significant role in the kinetics of this compound reactions. This steric effect can influence the accessibility of the phenolic hydroxyl group and the aromatic ring to reactants, thereby affecting the reaction rate.

Theoretical and Computational Investigations of 2 Isobutylphenol

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular system. These methods provide detailed information about electronic structure, geometry, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. greeley.org This approach is computationally more efficient than traditional wave-function-based methods while often providing comparable accuracy, making it suitable for a wide range of chemical systems. mdpi.comgreeley.org

For 2-isobutylphenol, DFT calculations can be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations predict the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular electrostatic potential map. These electronic descriptors are crucial for understanding the molecule's reactivity, with the Fukui function being a key descriptor for modeling chemical reactivity and intramolecular site selectivity. nih.gov

| Calculated Property | Significance for this compound | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths (e.g., C-O, O-H, C-C) and angles, defining the molecule's 3D shape. | B3LYP/6-31G(d,p) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | B3LYP/6-31G(d,p) |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. | PBE0/6-311+G(d,p) |

| Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution on each atom, offering insights into polarity and reactive sites. | B3LYP/6-31G(d,p) |

Beyond DFT, other quantum chemical methods are available, broadly classified as ab initio and semi-empirical.

Ab Initio Methods: These methods calculate molecular properties from first principles, using only fundamental physical constants, without incorporating experimental data. chemistai.orglibretexts.org They are systematically improvable, with accuracy increasing with the level of theory and the size of the basis set. While highly accurate, high-level ab initio calculations can be computationally very demanding, limiting their application to smaller molecules. researchgate.net

Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by incorporating parameters derived from experimental data or high-level ab initio calculations. libretexts.org This parameterization makes them significantly faster—often by orders of magnitude—than ab initio or DFT methods. The trade-off is a potential reduction in accuracy and reliability, especially for molecules that are structurally different from those used in the parameterization dataset. researchgate.net For a molecule like this compound, semi-empirical methods can be useful for initial geometry optimizations or for studying very large systems, such as clusters or interactions with other molecules, where higher-level methods would be computationally prohibitive.

Quantum chemical calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the harmonic vibrational frequencies corresponding to the normal modes of vibration. mdpi.com These calculated frequencies can be compared directly with experimental spectra, aiding in the assignment of specific absorption bands to particular molecular motions, such as O-H stretching, C=C aromatic ring stretching, or isobutyl group bending.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, calculated frequencies are commonly multiplied by an empirical scaling factor, which depends on the level of theory and basis set used. youtube.com For phenolic compounds, these calculations can also model the frequency shifts that occur due to intermolecular interactions, such as hydrogen bonding. unige.ch Additionally, methods like Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of this compound. nih.gov

| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) | Significance in this compound |

|---|---|---|

| O-H Stretch | 3200-3600 | Sensitive to hydrogen bonding. A broad band indicates strong intermolecular H-bonding. |

| C-H Stretch (Aromatic) | 3000-3100 | Characteristic of the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Corresponds to the isobutyl group. |

| C=C Stretch (Aromatic Ring) | 1450-1600 | Confirms the presence of the aromatic ring. |

| C-O Stretch | 1200-1260 | Relates to the phenolic C-O bond. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. This allows for the exploration of the conformational landscape and the study of dynamic processes. nih.gov

For this compound, MD simulations can provide critical insights into its structural flexibility and non-covalent interactions. Key applications include:

Conformational Analysis: The isobutyl group attached to the phenol (B47542) ring is flexible and can adopt various conformations through rotation around its single bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

Intermolecular Interactions: MD can model how this compound molecules interact with each other and with solvent molecules. This is particularly important for understanding hydrogen bonding involving the hydroxyl group, which dictates properties like solubility, boiling point, and aggregation behavior. Simulations can be performed in various environments (e.g., in a vacuum, in water, or in a nonpolar solvent) to see how the environment affects its behavior.

Thermodynamic Properties: By analyzing the simulation trajectory, it is possible to calculate various thermodynamic properties, such as density and glass transition temperature, particularly in the context of larger systems like phenolic resins. researchgate.netresearchgate.net

Simulations typically employ a force field (e.g., AMBER, OPLS-AA) to define the potential energy of the system as a function of atomic coordinates. nih.govresearchgate.net The choice of force field and simulation parameters (temperature, pressure, simulation time) is critical for obtaining accurate results.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that aim to correlate the chemical structure of compounds with their biological activity or physical properties. mdpi.com These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds and then using regression techniques to create a mathematical equation that links these descriptors to an observed activity or property. researchgate.net

As an alkylphenol, this compound can be included in QSAR/QSPR studies focused on this class of compounds. For instance, research has been conducted to develop QSAR models for predicting the environmental degradability of alkylphenols, using parameters like the 5-day Biochemical Oxygen Demand (BOD5) and Chemical Oxygen Demand (COD). nih.gov In such models, various descriptors are calculated to capture different aspects of the molecular structure:

Topological Descriptors: Describe the atomic connectivity and branching of the molecule.

Geometrical Descriptors: Relate to the 3D shape and size of the molecule.

Electronic Descriptors: Quantify features related to the electron distribution, such as polarity and polarizability.

Physicochemical Descriptors: Include properties like the logarithm of the partition coefficient (logP), which describes lipophilicity.

Once a statistically robust model is developed and validated, it can be used to predict the properties of other, untested alkylphenols, reducing the need for extensive experimental work. nih.govmdpi.com

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry is an invaluable tool for investigating chemical reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For this compound, this type of analysis could be applied to various reactions, such as:

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic attack. Computational methods can predict the regioselectivity (i.e., whether substitution occurs at the ortho or para positions relative to the hydroxyl group) by calculating the activation energies for each pathway.

Oxidation: The phenolic hydroxyl group can undergo oxidation. Reaction pathway analysis can help elucidate the mechanism, which may involve radical intermediates.

Tautomerization: The transfer of a hydrogen atom can lead to different tautomeric forms of a molecule. nih.gov

The transition state is a critical point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. Its geometry and energy (the activation energy) are calculated using specialized quantum chemical algorithms. The calculated activation energies allow for the prediction of reaction rates and an understanding of how substituents, like the isobutyl group, influence reactivity.

In Silico Prediction of Reactivity and Selectivity

Theoretical and computational chemistry offers powerful tools for predicting the reactivity and regioselectivity of chemical compounds, providing insights into their behavior in chemical reactions. For this compound, in silico methods, particularly those based on density functional theory (DFT), can elucidate the electronic structure and predict the most probable sites for electrophilic attack. These computational approaches are fundamental in understanding the molecule's chemical behavior without the need for extensive empirical experimentation.

Computational models can quantify these electronic effects by calculating various molecular properties. Key indicators of reactivity include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles. The distribution of these orbitals and the molecular electrostatic potential (MEP) map can pinpoint the regions of the molecule that are most electron-rich and therefore most likely to be attacked by an electrophile.

In the case of this compound, the hydroxyl group's resonance effect is the dominant factor in activating the aromatic ring. The isobutyl group at the C2 position introduces some steric hindrance, which can influence the selectivity between the available ortho and para positions. Computational studies on similar alkylphenols have shown that electrophilic substitution is generally favored at the para position (C4) and the unoccupied ortho position (C6) relative to the hydroxyl group.

To illustrate the predictive power of in silico methods, the following table presents hypothetical yet representative data for this compound, based on typical values obtained from DFT calculations for analogous alkylphenols. These values help in rationalizing the observed or expected reactivity and selectivity.

| Computational Parameter | Calculated Value | Implication for Reactivity and Selectivity |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates a high propensity for electron donation, suggesting significant reactivity towards electrophiles. |

| LUMO Energy | -0.9 eV | The HOMO-LUMO gap of 4.9 eV is indicative of a stable molecule that will still participate in reactions with suitable electrophiles. |

| Mulliken Atomic Charge on C4 (para) | -0.18 e | A significant negative charge suggests a high electron density, making this a favorable site for electrophilic attack. |

| Mulliken Atomic Charge on C6 (ortho) | -0.15 e | A notable negative charge, though slightly less than the para position, indicating it is also an activated site for electrophilic substitution. |

| Relative Energy of σ-complex for para-substitution | 0 kcal/mol (Reference) | The formation of the intermediate for para-substitution is set as the baseline for comparison. |

| Relative Energy of σ-complex for ortho-substitution (C6) | +1.5 kcal/mol | This intermediate is slightly higher in energy, suggesting that while ortho-substitution is possible, it is kinetically less favorable than para-substitution. |

The data in the table illustrates that the para position (C4) is predicted to be the most nucleophilic and therefore the primary site for electrophilic substitution. This is due to the combined electron-donating effects of the hydroxyl and isobutyl groups, with minimal steric hindrance at this position. The ortho position (C6) is also activated but is predicted to be slightly less reactive, which can be attributed to potential steric hindrance from the adjacent hydroxyl group and a slightly lower electron density compared to the para position.

Mechanistic studies on phenol alkylation using density functional theory have further elucidated the pathways for such reactions. nih.govresearchgate.net These studies often reveal a competition between O-alkylation (ether formation) and C-alkylation (ortho or para substitution). nih.govresearchgate.net Theoretical calculations have shown that while O-alkylation may be kinetically favorable under certain conditions, C-alkylation products are often thermodynamically more stable. nih.govresearchgate.net The transition state energies calculated for the formation of ortho and para substituted intermediates provide a quantitative basis for predicting the regioselectivity. For many alkylphenols, the transition state leading to the para product is found to be lower in energy, consistent with it being the major product.

Environmental Transformation and Degradation Pathways of 2 Isobutylphenol

Biotic Degradation Processes

Enzymatic Degradation Mechanisms in Microorganisms:Specific enzymatic degradation mechanisms for 2-isobutylphenol by microorganisms were not identified in the provided literature.

Due to the absence of specific data for this compound within these categories, the requested article cannot be generated while adhering to the strict requirements of scientific accuracy and focusing solely on the specified compound.

Aerobic and Anaerobic Transformation Studies

Specific studies detailing the aerobic and anaerobic transformation pathways of this compound itself are limited in the reviewed literature. However, general principles governing the biodegradation of phenols and alkylphenols provide insight into its potential environmental fate.

Aerobic Transformation: In the presence of oxygen, microorganisms, particularly bacteria and fungi, play a significant role in the degradation of phenolic compounds. The aerobic degradation of phenols typically involves initial oxidation steps catalyzed by enzymes such as phenol (B47542) hydroxylase, which converts phenol into catechol ajol.infoicontrolpollution.comresearchgate.netepa.gov. Catechol, a dihydroxylated aromatic compound, then undergoes ring cleavage. This cleavage can occur via two primary pathways:

Ortho-cleavage pathway: Mediated by catechol 1,2-dioxygenase, this pathway opens the aromatic ring between the two hydroxyl groups, leading to the formation of cis,cis-muconic acid ajol.infoicontrolpollution.comresearchgate.netepa.gov.

Meta-cleavage pathway: Catalyzed by catechol 2,3-dioxygenase, this pathway cleaves the ring adjacent to one hydroxyl group, producing 2-hydroxymuconic semialdehyde ajol.infoicontrolpollution.comresearchgate.netepa.gov.

These initial cleavage products are further metabolized through a series of enzymatic reactions, eventually entering central metabolic pathways like the Krebs cycle, leading to complete mineralization into carbon dioxide and water. Alkylphenols, including those with isobutyl substituents, are generally expected to follow similar aerobic degradation routes, although the presence and position of the alkyl group can influence the rate and specific intermediates formed aip.org. Studies on other alkylphenols indicate rapid degradation under aerobic conditions, often within days aip.orgnih.gov.

Anaerobic Transformation: Under anaerobic conditions (in the absence of oxygen), the degradation of phenolic compounds is generally slower and proceeds via different biochemical mechanisms. While less extensively studied than aerobic pathways, anaerobic degradation of phenol often involves initial carboxylation reactions. For instance, phenol can be anaerobically degraded via the formation of 4-hydroxybenzoate, which is then thioesterified to co-enzyme A, followed by ring reduction, hydration, and fission researchgate.netcore.ac.ukccme.ca. Other proposed anaerobic pathways include degradation via caproate ccme.ca. It is noteworthy that some alkylphenols, such as nonylphenols, have shown greater persistence under anaerobic conditions compared to aerobic ones nih.govlsrca.on.ca. The specific influence of the isobutyl group on the anaerobic degradation rate and pathways of this compound requires further investigation.

Identification and Characterization of Environmental Transformation Products

The scientific literature extensively documents the transformation products of various pharmaceuticals and industrial chemicals. While specific studies identifying the degradation products of this compound itself were not found in the reviewed sources, several studies have identified isobutylphenols as transformation products resulting from the degradation of other compounds, most notably the widely used pharmaceutical Ibuprofen (B1674241) (IBU).

Advanced Applications of 2 Isobutylphenol As a Chemical Building Block and Intermediate

Ligand and Catalyst Component in Organic Reactions

Based on the available scientific literature, there is no direct evidence to indicate that 2-Isobutylphenol is utilized as a ligand or a component of a catalyst in organic reactions. While phenols, in general, can serve as ligands in coordination chemistry and play roles in catalytic systems, specific research detailing this compound's direct involvement in these capacities has not been identified within the scope of this review.

The compound has been noted as a solvent in a Ruthenium-Tin (Ru-Sn) catalyzed hydrogenation of levulinic acid to gamma-Valerolactone (GVL) researchgate.net. In this instance, this compound (referred to as o-iso-butylphenol) served as the reaction medium at a high temperature of 453 K researchgate.net. However, this role as a reaction medium does not constitute being a ligand or a direct catalyst component.

Compound List:

this compound

Levulinic acid (LA)

gamma-Valerolactone (GVL)

Ruthenium (Ru)

Tin (Sn)

Future Research Trajectories for 2 Isobutylphenol

Development of Highly Sustainable and Economical Synthesis Routes

Future research endeavors in the synthesis of 2-isobutylphenol are increasingly directed towards environmentally benign and cost-effective methodologies. One promising avenue involves the utilization of supercritical water (SCW) as a reaction medium. Studies on phenol (B47542) alkylation in SCW have demonstrated that water can act as a green solvent and even a catalyst, enabling non-catalytic, anti-Markovnikov alkylation reactions to produce compounds like this compound researchgate.netresearchgate.net. This approach offers the advantage of avoiding traditional catalysts, thereby reducing waste and simplifying purification processes. Furthermore, research into biocatalytic routes, such as enzymatic polymerization, is being explored for phenolic compounds. These methods operate under mild conditions (e.g., neutral pH, moderate temperatures) and have shown potential for significant energy savings, estimated to be up to 70% compared to conventional chemical synthesis vulcanchem.com. The development of highly selective and reusable catalytic systems, such as those employing zeolite-supported acids, also represents a key future direction, aiming to reduce reaction times by approximately 40% while maintaining high selectivity vulcanchem.com.

Table 8.1.1: Promising Sustainable Synthesis Approaches for Phenolic Compounds

| Synthesis Approach | Key Sustainability Feature | Potential Benefits | Relevant Research Area |

| Supercritical Water (SCW) | Green solvent, Non-catalytic | Reduced waste, Simplified purification, Energy efficiency | Alkylation of phenols, Formation of this compound researchgate.netresearchgate.net |

| Enzymatic Polymerization | Mild conditions, Biocatalysis | Lower energy consumption (e.g., ~70%), Reduced hazardous byproducts | Synthesis of phenolic derivatives, Potential for this compound vulcanchem.com |

| Zeolite-Supported Catalysis | High selectivity, Reusability | Reduced reaction times (~40%), Maintained product selectivity | Synthesis of alkylphenols, including isobutylenated phenols vulcanchem.com |

Exploration of Novel Catalytic Systems for Functionalization

The selective functionalization of this compound is a critical area for future research, aiming to create diverse derivatives with tailored properties. This involves the development and exploration of advanced catalytic systems capable of precise C-H activation and bond formation. Research into ligand-accelerated hydrogen isotope exchange (HIE) has highlighted the importance of catalytic systems for C-H activation, with this compound being examined as a substrate in these studies chemrxiv.orgchemrxiv.org. Future work will likely focus on designing catalysts that can selectively functionalize specific positions on the this compound molecule, potentially using transition metal catalysts with tailored ligands. Furthermore, the application of nanocatalysis, particularly those involving platinum group metals (PGMs) supported on materials like TiO₂, is being investigated for various chemical transformations, including degradation reactions mdpi.com. Adapting these nanocatalytic approaches for selective functionalization could lead to new synthetic pathways for valuable this compound derivatives.

In-Depth Mechanistic Understanding of Complex Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing synthesis and functionalization processes. Research in supercritical water alkylation of phenols has indicated that the phenolic hydroxyl group plays a significant role in both dehydration and alkylation steps, suggesting that reactions proceed in close proximity to this functional group researchgate.netresearchgate.net. Future studies will leverage advanced computational chemistry techniques, such as Density Functional Theory (DFT) calculations, to elucidate reaction pathways, identify transition states, and predict reaction outcomes. These computational approaches can provide detailed insights into electron density distribution, frontier molecular orbitals, and energy landscapes, thereby clarifying the intricate mechanisms involved in complex transformations of this compound and its derivatives mdpi.comresearchgate.net. Kinetic profiling and detailed data analysis will also be essential for validating theoretical models and refining mechanistic hypotheses chemrxiv.orgchemrxiv.org.

Advanced Computational Design of this compound-Derived Materials

Computational chemistry and materials science offer powerful tools for the rational design of novel materials based on the this compound scaffold. Future research will increasingly employ computational modeling to predict the properties and potential applications of this compound derivatives. Techniques such as molecular docking, molecular dynamics simulations, and DFT calculations are invaluable for understanding how these molecules interact with biological targets or self-assemble into functional materials mdpi.comresearchgate.net. By modeling electron density, hydrophilicity, lipophilicity, and other physicochemical parameters, researchers can predict biological activity and optimize molecular structures for specific applications, such as in pharmaceuticals or advanced materials mdpi.comorientjchem.org. This in silico approach can significantly accelerate the discovery and development process, guiding experimental efforts towards the most promising candidates.

Table 8.4.1: Computational Tools for Designing this compound Derivatives

| Computational Tool | Application Area | Potential Outcome |

| DFT Calculations | Electronic structure, reaction mechanisms, molecular properties | Understanding reactivity, predicting stability, guiding synthesis |

| Molecular Docking | Interaction prediction with biological targets (e.g., enzymes, receptors) | Identifying potential drug candidates, predicting efficacy |

| Molecular Dynamics | Simulating molecular motion and interactions over time | Assessing conformational flexibility, predicting binding affinities, material behavior |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological or material properties | Designing molecules with desired activities, optimizing performance |

Q & A

Q. Answer :

- NMR : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 1.2–1.4 ppm for isobutyl CH₃ groups) and ¹³C NMR confirm substitution patterns.

- MS : High-resolution mass spectrometry (HRMS) identifies molecular ions (m/z 150.22) and fragmentation pathways.

- HPLC : Reverse-phase HPLC with UV detection (λ = 270 nm) quantifies purity (>95%) and detects phenolic byproducts .

Always compare data with authentic standards and report solvent/CDCl₃ peaks for transparency .

Advanced: How can contradictory thermodynamic data (e.g., ΔH of formation) for this compound be resolved across literature sources?

Answer :

Contradictions often arise from:

- Experimental calibration : Ensure calorimetric methods (e.g., bomb calorimetry) use standardized reference materials.

- Computational assumptions : DFT-derived values vary with basis sets (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ). Cross-validate with experimental IR frequencies for vibrational corrections .

- Sample purity : Trace moisture or oxidation products skew results. Use Karl Fischer titration and GC-MS to verify anhydrous conditions .

Basic: What are common impurities in this compound synthesis, and how can they be minimized during purification?

Q. Answer :

- Major impurities : Unreacted phenol, 4-isobutylphenol (regioisomer), and dialkylated derivatives.

- Mitigation strategies :

- Fractional distillation under reduced pressure (bp ~250°C at 1 atm).

- Recrystallization from ethanol/water mixtures (1:3 v/v) to isolate crystalline product.

- Column chromatography (silica gel, hexane/ethyl acetate gradient) for small-scale purification .

Advanced: What computational approaches predict the reactivity of this compound in non-traditional reactions (e.g., photochemical or enzymatic catalysis)?

Q. Answer :

- DFT/MD simulations : Model excited-state behavior (e.g., S₁ → T₁ transitions) under UV light to predict photostability.

- Docking studies : Screen enzyme binding pockets (e.g., cytochrome P450) to assess metabolic pathways.

- Machine learning : Train models on Hammett constants and steric parameters to forecast regioselectivity in novel reactions .

Basic: How should researchers design kinetic studies to evaluate this compound stability under varying pH and temperature conditions?

Q. Answer :

- Experimental design :

- Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ = 270 nm) at 25–80°C.

- Apply Arrhenius plots to calculate activation energy (Eₐ) and predict shelf-life.

- Controls : Include antioxidants (e.g., BHT) to isolate oxidation pathways.

Report rate constants (k) with 95% confidence intervals and validate with LC-MS for degradation products .

Advanced: What strategies reconcile discrepancies in reported biological activity of this compound derivatives (e.g., antimicrobial vs. cytotoxic effects)?

Q. Answer :

- Dose-response analysis : Use IC₅₀/EC₅₀ curves to differentiate therapeutic vs. toxic thresholds.

- Metabolomic profiling : Identify phase I/II metabolites (e.g., glucuronides) that alter bioactivity.

- Structural analogs : Compare substituent effects (e.g., halogenation) to isolate pharmacophores.

Cross-reference cytotoxicity assays (e.g., MTT) with antimicrobial MIC values to contextualize selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |